2-(3-Chloro-5-fluorophenyl)benzonitrile
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Overview
Description
2-(3-Chloro-5-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7ClFN. It is a biphenyl derivative where a nitrile group is attached to the second carbon of the benzene ring, and the benzene ring is substituted with chlorine and fluorine at the 3rd and 5th positions, respectively . This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)benzonitrile can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Another method involves the Sandmeyer reaction, where an aryl amine is diazotized and then reacted with copper(I) cyanide to form the corresponding nitrile . This method is often used for the industrial production of aryl nitriles due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Sandmeyer reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products include derivatives with different substituents replacing chlorine or fluorine.
Reduction: The major product is the corresponding amine.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.
2-Chloro-5-fluorobenzonitrile: Lacks the additional phenyl ring present in 2-(3-Chloro-5-fluorophenyl)benzonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The compound’s biphenyl structure also provides additional sites for functionalization, making it a versatile building block in organic synthesis .
Biological Activity
2-(3-Chloro-5-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7ClFN. It features a biphenyl structure with a nitrile group, and its unique halogen substitutions (chlorine and fluorine) contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C13H7ClFN
- CAS Number : 1352318-29-6
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable scaffold for drug development.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity.
- Receptor Binding : It can interact with various receptors, influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of halogenated compounds often depends on their substitution patterns. For example, the fluorine atom's electronegativity can significantly influence the compound's pharmacokinetic properties and receptor interactions. Studies indicate that modifications to the halide groups can lead to variations in P2X3 receptor antagonistic activities .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | Potential antinociceptive | TBD | TBD |
2-Chloro-5-(trifluoromethyl)benzonitrile | Moderate antagonist | 1030 | Low |
2-Chloro-5-fluorobenzonitrile | Weak antagonist | TBD | TBD |
Case Studies and Research Findings
- P2X3 Receptor Studies : Research has demonstrated that modifications in similar compounds can lead to significant improvements in antagonistic potency against P2X3 receptors, which are implicated in pain sensation. The exploration of different halide substitutions has shown varying effects on metabolic stability and receptor affinity .
- Analogs in Pain Models : Compounds structurally related to this compound have been tested in animal models for neuropathic pain, showing that certain structural features enhance their efficacy as analgesics .
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSXGTNOWNOBRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718399 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-29-6 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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